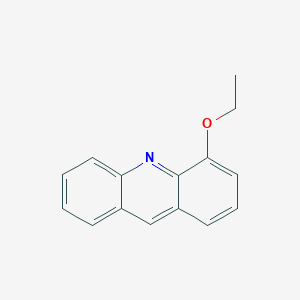

4-Ethoxyacridine

Description

Historical Perspectives on the Acridine (B1665455) Chemical Class and its Evolution

The history of acridine chemistry began in 1870 when Carl Gräbe and Heinrich Caro first isolated the parent compound, acridine, from coal tar. researchgate.netresearchgate.net Structurally, acridine is a planar, nitrogen-containing heterocycle, related to anthracene (B1667546) by the replacement of a central CH group with a nitrogen atom. researchgate.net This discovery opened the door to a new class of compounds that would prove to be immensely valuable.

Early research focused on the synthesis and derivatization of the acridine core. Several classical synthetic methods were developed that remain fundamental to the field. The Bernthsen acridine synthesis, for example, involves the condensation of a diphenylamine (B1679370) with a carboxylic acid using zinc chloride as a catalyst. researchgate.netnih.gov Other key methods, such as the Ullmann and Friedländer syntheses, provided alternative routes to a wider variety of substituted acridines. acs.org

The initial applications of acridines were in the dye industry, where their fluorescent properties were exploited to create vibrant colors. researchgate.net However, their significance expanded dramatically in the early 20th century with the discovery of their biological activities. In 1917, Ehrlich and Benda reported the antimicrobial properties of certain acridine derivatives. researchgate.net This led to the development of compounds like Proflavine, used as an antiseptic. The evolution of acridine chemistry took another significant step during World War II with the synthesis of mepacrine (Quinacrine), an acridine-based drug used to combat malaria when quinine (B1679958) supplies were scarce. researchgate.netnih.gov These early discoveries established the acridine scaffold as a "privileged pharmacophore," a core structure with versatile and potent biological activities. tandfonline.com

Table 1: Foundational Synthetic Methods for the Acridine Core

| Synthesis Method | Reactants | Catalyst/Conditions | Resulting Product |

|---|---|---|---|

| Bernthsen Synthesis | Diphenylamine, Carboxylic Acid | Zinc Chloride (ZnCl₂) | 9-Substituted Acridine |

| Ullmann Reaction | o-Chlorobenzoic Acid, Aniline (B41778) | Copper (Cu) catalyst | N-phenylanthranilic acid (precursor) |

| Friedländer Synthesis | Salt of Anthranilic Acid, 2-Cyclohexenone | Heat (120 °C) | 9-Methyl Acridine |

Contemporary Significance of Acridine Derivatives in Fundamental Chemical Sciences

In the modern era, the importance of the acridine nucleus has not waned; instead, it has diversified into numerous areas of advanced chemical science. The planar nature of the tricyclic system is central to many of its applications, most notably its ability to function as a DNA intercalator. researchgate.netsigmaaldrich.com Acridine derivatives can slide between the base pairs of the DNA double helix, disrupting DNA replication and transcription processes. researchgate.net This mechanism is the foundation for the development of a significant class of anticancer agents. sigmaaldrich.com For instance, Amsacrine and its analogues are well-known inhibitors of topoisomerase II, a critical enzyme involved in managing DNA topology during cell division. google.com

Beyond oncology, acridines are indispensable tools in molecular biology and analytical chemistry. Their inherent fluorescence makes them excellent structural probes. tandfonline.com Acridine Orange, for example, is a widely used nucleic acid-selective stain that fluoresces green when bound to double-stranded DNA and red when bound to single-stranded RNA, allowing for the visualization of cellular processes. tandfonline.com The unique photophysical properties of the acridine core have also led to its incorporation into fluorescent sensors for detecting specific ions and biomolecules. tandfonline.com

The versatility of the acridine scaffold allows for extensive chemical modification, enabling the fine-tuning of its properties for specific applications. Researchers have developed acridine derivatives with a broad spectrum of biological activities, including antiviral, antiparasitic, and antibacterial properties, with renewed interest in the latter due to the rise of drug-resistant infections. researchgate.netacs.orgaacrjournals.org The ability to attach various functional groups to different positions on the acridine ring continues to make it a focal point of synthetic and medicinal chemistry research. mdpi.com

Table 2: Prominent Acridine Derivatives and Their Scientific Significance

| Derivative Name | Key Structural Feature | Primary Area of Significance |

|---|---|---|

| Proflavine | 3,6-Diaminoacridine | Antiseptic, DNA Intercalator |

| Quinacrine (Mepacrine) | 9-Aminoacridine (B1665356) with side chain | Antimalarial, Antiprotozoal |

| Amsacrine (m-AMSA) | 9-Anilinoacridine derivative | Anticancer Agent (Topoisomerase II Inhibitor) |

| Acridine Orange | 3,6-Bis(dimethylamino)acridine | Fluorescent Stain for Nucleic Acids |

| DACA | Acridine-4-carboxamide derivative | Anticancer Agent (Topoisomerase I/II Inhibitor) |

Rationale for Focused Research on 4-Ethoxyacridine: Emerging Challenges and Unaddressed Questions

While the acridine family is well-established, specific derivatives like this compound remain largely unexplored in published literature. The rationale for focusing research on this particular compound stems not from existing data, but from logical inference based on extensive structure-activity relationship (SAR) studies of analogous compounds. Research into acridine-4-carboxamides, such as the clinical trial candidate DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide), has demonstrated that substitution at the 4-position of the acridine ring is a critical determinant of biological activity, particularly for topoisomerase inhibition. nih.gov

The introduction of an ethoxy (-OCH₂CH₃) group at this strategic position represents a rational design choice for several reasons. The ethoxy group is an electron-donating group via resonance, which can alter the electron density of the aromatic system. This modulation can influence the compound's DNA binding affinity and its interaction with enzyme active sites. Furthermore, the size and flexibility of the ethoxy group introduce specific steric factors that could confer selectivity for one biological target over another.

The primary challenge in this area is the lack of a dedicated synthetic route for this compound, which would require high regioselectivity to avoid the formation of other isomers. Overcoming this synthetic hurdle is the first step toward addressing the fundamental unaddressed questions surrounding this compound:

What are the fundamental photophysical properties (absorption, fluorescence quantum yield, lifetime) of this compound?

How does the 4-ethoxy substituent quantitatively affect the compound's DNA intercalation affinity compared to the parent acridine or other 4-substituted analogues?

Does this compound exhibit inhibitory activity against key enzymes like topoisomerases or protein kinases, and how does it compare to established inhibitors?

What is the precise orientation and nature of the binding interactions of this compound within a biological target, such as a DNA helix or an enzyme pocket?

Answering these questions is essential for determining if this compound or its derivatives could serve as novel chemical probes or scaffolds for future drug development.

Methodological Frameworks and Thematic Scope of Current this compound Investigations

Investigations into a novel compound like this compound would necessarily follow a well-defined methodological framework, beginning with chemical synthesis and progressing through rigorous characterization and evaluation.

Synthetic and Structural Analysis: The thematic scope of initial research would be centered on synthetic organic chemistry. The synthesis would likely involve a multi-step sequence, potentially starting from a substituted anthranilic acid and a halo-ethoxybenzene derivative, followed by a cyclization reaction to form the acridine core. The purification and confirmation of the structure are paramount and would employ a suite of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the precise molecular structure and confirm the regiochemistry of the ethoxy group.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition and molecular weight.

X-ray Crystallography: If suitable crystals can be obtained, this technique would provide unambiguous proof of the molecular structure and detailed information about its three-dimensional conformation.

Biophysical and Biochemical Evaluation: Following successful synthesis, the research scope would broaden to biophysical chemistry and chemical biology to address the unaddressed questions. Methodologies would include:

Spectroscopic Titrations: UV-Visible and fluorescence spectroscopy would be used to study the interactions between this compound and DNA, allowing for the determination of binding constants and binding modes.

Thermal Denaturation Studies: Measuring the change in the melting temperature (Tₘ) of DNA in the presence of the compound would provide further evidence of intercalation.

Enzyme Inhibition Assays: Standard biochemical assays, such as DNA relaxation assays for topoisomerases, would be employed to screen for and quantify any inhibitory activity against relevant enzymes. nih.gov

Computational Modeling: Molecular docking and dynamics simulations could provide theoretical insights into the preferred binding modes and interactions of this compound with its putative biological targets. tandfonline.com

This systematic approach, combining synthesis, structural analysis, and biophysical evaluation, forms the necessary framework to thoroughly investigate this compound and establish its place within the broader field of acridine science.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxyacridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-2-17-14-9-5-7-12-10-11-6-3-4-8-13(11)16-15(12)14/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFLWOPLBLCLST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=CC3=CC=CC=C3N=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50786721 | |

| Record name | 4-Ethoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50786721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428848-28-6 | |

| Record name | 4-Ethoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50786721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Methodologies for 4 Ethoxyacridine Synthesis and Derivatization

Strategic Derivatization of 4-Ethoxyacridine for Enhanced Functionality

Design Principles for Novel this compound Analogs

The acridine (B1665455) nucleus is recognized as a "privileged scaffold" researchgate.net, indicating its inherent suitability for diverse chemical modifications and its potential to yield compounds with desirable properties. The design of novel this compound analogs typically involves a systematic approach to molecular engineering, aiming to fine-tune specific characteristics.

Key design principles include:

Scaffold Modification: Altering substituents on the acridine core, including the ethoxy group itself or other positions, can significantly impact electronic, photophysical, and material properties mdpi.comgoogle.com.

Linker Incorporation and Bis/Multi-Acridine Systems: Connecting two or more acridine units via various linker molecules can lead to compounds with enhanced or synergistic properties. This strategy has been explored to improve DNA affinity in biological contexts acs.org and could translate to novel material architectures.

Physicochemical Property Optimization: Rational design aims to optimize factors such as solubility, thermal stability, charge transport characteristics, and fluorescence quantum yields by judicious selection of functional groups and molecular architecture google.comresearchgate.netmdpi.com.

Solid-State and Supramolecular Design: Approaches involving cocrystallization or the formation of multicomponent crystals with other active pharmaceutical ingredients or functional molecules can yield new solid forms with altered physicochemical properties and potentially novel functionalities acs.orgrsc.orgresearchgate.netresearchgate.net.

Structure-Modification Strategies for Tailored Properties (Non-Biological Contexts)

The unique electronic and photophysical properties of acridine derivatives make them attractive for applications in materials science, particularly in optoelectronics and fluorescent materials. Structure-modification strategies are employed to tailor these properties for specific applications.

Optoelectronic Applications (OLEDs, Fluorescent Materials): Acridine derivatives are utilized as hole-transporting materials, host materials, and emitters in organic light-emitting diodes (OLEDs) researchgate.netmdpi.comsioc-journal.cn. Strategies to enhance performance include:

Extending Conjugation: Attaching electron-donating or electron-withdrawing groups, or conjugating the acridine core with other aromatic systems (e.g., triphenylamine (B166846) moieties), can extend the π-conjugation, thereby influencing electronic properties and charge transport researchgate.netmdpi.com.

Improving Thermal and Morphological Stability: The inherent rigidity of the acridine core, combined with strategic substitution (e.g., phenyl groups at the 9-position), can enhance thermal stability and prevent undesirable π-π stacking, crucial for device longevity and efficiency researchgate.netmdpi.com.

Tuning Triplet Energy: For OLED applications, controlling the triplet energy of the material is vital to prevent energy transfer losses and achieve efficient light emission researchgate.netmdpi.com.

Fluorescent Dye Development: Acridine-based hybrid fluorescent dyes are engineered to improve fluorescence quantum yield, spectral properties, water solubility, and targeting capabilities for applications in sensing and optoelectronics researchgate.net.

Multi-Component Reactions and Heterocyclic Coupling Approaches Incorporating Ethoxyacridine Precursors

The synthesis of the acridine core and its subsequent functionalization often relies on efficient and versatile chemical methodologies, including multi-component reactions (MCRs) and various coupling strategies.

Synthesis of the Acridine Core: Several established methods are employed for constructing the acridine skeleton, often starting from readily available aniline (B41778) and benzoic acid derivatives:

Phosphorus Oxychloride (POCl₃)-Mediated Cyclization: This is a key industrial route, typically involving the cyclization of precursors such as 2-(4-ethoxyphenylamino)-4-nitrobenzoic acid in the presence of POCl₃ . Subsequent steps, like nitro group reduction (e.g., using zinc powder), lead to aminoacridine derivatives google.com.

Condensation and Reduction Methods: Routes involving the condensation of N-arylanthranilic acids followed by cyclization and subsequent conversion of 9-chloroacridines to 9-aminoacridines are also utilized bilkent.edu.tr.

Schiff Base Cyclization: Zinc chloride-promoted intramolecular cyclization of o-arylaminophenyl Schiff bases offers a concise and efficient pathway to various acridine derivatives acs.org.

Multi-Component Reactions (MCRs): MCRs, which combine three or more reactants in a single pot, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. While many reported MCRs focus on acridine-1,8-diones or benzo[c]acridines, these methodologies exemplify the principles applicable to acridine scaffold synthesis. These reactions often employ catalysts (e.g., ionic liquids, acids, or metal complexes) and can be conducted under green conditions, such as in water or deep eutectic solvents (DESs) nih.govpreprints.orgbeilstein-journals.orgacs.orgscielo.org.mx.

Heterocyclic Coupling Approaches: These methods are crucial for introducing diverse substituents and building more complex acridine structures:

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a cornerstone for forming carbon-carbon bonds and is highly effective for functionalizing halogenated acridines or their precursors with various boronic acids or esters. This allows for precise structural modifications and the creation of diverse acridine analogs rhhz.netorganic-chemistry.orgnih.gov.

Condensation and Functionalization Reactions: Reactions such as the condensation of 9-aminoacridines with anhydrides or imides, or the functionalization of 9-chloroacridines, provide further routes for derivatization bilkent.edu.trmdpi.com.

Data Tables

Table 1: Representative Synthesis Methods for Acridine Derivatives

| Reaction Type | Precursors/Starting Materials | Conditions | Yield | Notes |

| POCl₃-Mediated Cyclization | 2-(4-ethoxyphenylamino)-4-nitrobenzoic acid | POCl₃, Polar aprotic solvent (DMF/DMSO) | Industrial process (yield not specified) | Key industrial route to ethacridine (B1671378) core |

| Microwave-Assisted Condensation | 9-amino-4-ethoxyacridine (1d) + Phthalic anhydride | Microwave, 120 °C, 5 min | Good yields | Forms condensation products |

| Catalyzed MCR (Acridine-1,8-dione) | Aldehyde, Cyclic diketone, Nitrogen source | Ionic liquid catalyst, 80 °C, 180 min | 80% | Efficient synthesis of acridine-1,8-diones |

| DES-Mediated MCR (Naphthalimide-Acridine) | Aromatic aldehyde, Dimedone, Hydrazine hydrate, 1,8-Naphthanoic anhydride | DMU/TA (7:3) DES, 80 °C, 6-10 h | Good yields / Outstanding conversions | Green methodology, eco-friendly medium |

| ZnCl₂-Promoted Cyclization | o-Arylaminophenyl Schiff bases | ZnCl₂, Convenient conditions | Wide range of derivatives | Concise and efficient method |

| Suzuki-Miyaura Cross-Coupling | Halogenated acridines/precursors + Boronic acids/esters | Pd catalyst, Base, Solvent (e.g., Dioxane/H₂O), 100 °C | Acceptable to excellent yields | Versatile for functionalization and analog synthesis |

Advanced Spectroscopic and Analytical Characterization Paradigms for 4 Ethoxyacridine

High-Resolution Spectroscopic Techniques for Structural and Electronic Characterization

The precise structural and electronic characterization of 4-ethoxyacridine relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecule's atomic connectivity, vibrational modes, photophysical properties, and exact molecular weight.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like this compound. By extending the analysis to two dimensions, these experiments resolve spectral overlap that can obscure key details in one-dimensional (1D) spectra and reveal intricate correlations between different nuclei within the molecule.

A standard suite of 2D NMR experiments is employed to piece together the molecular puzzle of this compound. This typically includes:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal the connectivity of protons within the acridine (B1665455) ring system and the ethoxy side chain. For instance, the triplet and quartet signals of the ethoxy group would show clear cross-peaks, confirming their adjacent relationship.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly to the carbon atoms to which they are attached. This is invaluable for assigning the ¹³C signals in the spectrum of this compound, linking each proton resonance to its corresponding carbon in the aromatic rings and the ethoxy group.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides critical information about the three-dimensional structure and conformation of the molecule. In the case of this compound, NOESY could reveal spatial proximities between the ethoxy group protons and the protons on the adjacent aromatic ring, helping to define its preferred orientation.

Through the combined interpretation of these multi-dimensional NMR spectra, a complete and unambiguous assignment of all proton and carbon signals of this compound can be achieved, thereby confirming its covalent structure.

Table 1: Representative 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Gained | Example in this compound |

| COSY | ¹H - ¹H | Identifies protons coupled through 2-3 bonds. | Correlation between the -CH₂- and -CH₃ protons of the ethoxy group. |

| HSQC | ¹H - ¹³C (one bond) | Connects protons to their directly attached carbons. | Correlation between the H1 proton and the C1 carbon of the acridine ring. |

| HMBC | ¹H - ¹³C (2-3 bonds) | Establishes long-range connectivity between molecular fragments. | Correlation between the ethoxy -CH₂- protons and the C4 carbon of the acridine ring. |

| NOESY | ¹H - ¹H (through space) | Reveals spatial proximity of protons, aiding in conformational analysis. | Correlation between the ethoxy -CH₂- protons and the H5 proton on the acridine ring. |

Vibrational Spectroscopies: Fourier-Transform Infrared (FTIR) and Raman Spectrometry Applications

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where each peak corresponds to a specific vibrational mode. For this compound, the FTIR spectrum would exhibit a series of characteristic absorption bands that can be assigned to its various functional groups and structural features.

Key expected vibrational modes for this compound include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethoxy group would be observed in the 3000-2850 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the acridine ring system are expected to produce a series of sharp bands in the 1650-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the ether linkage in the ethoxy group would give rise to a strong absorption band, typically in the 1260-1000 cm⁻¹ range.

Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds, which are sensitive to the substitution pattern on the aromatic rings, would appear in the 900-675 cm⁻¹ region.

Raman Spectrometry

Raman spectrometry is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light, usually from a laser. When the incident photons interact with a molecule, they can be scattered with a change in energy that corresponds to the vibrational energy levels of the molecule. The resulting Raman spectrum provides information about the vibrational modes that are associated with a change in the polarizability of the molecule.

For this compound, the Raman spectrum would also display a series of peaks corresponding to its vibrational modes. Often, vibrations that are weak in the FTIR spectrum are strong in the Raman spectrum, and vice versa. For example, the symmetric stretching vibrations of the aromatic rings are typically strong in the Raman spectrum.

By analyzing both the FTIR and Raman spectra of this compound, a more complete picture of its vibrational properties can be obtained. This information is not only useful for structural confirmation but can also provide insights into intermolecular interactions and the effects of the molecular environment on the vibrational modes.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | FTIR, Raman |

| Aromatic C=C/C=N Stretch | 1650 - 1450 | FTIR, Raman |

| C-O-C Asymmetric Stretch | 1260 - 1000 | FTIR |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | FTIR |

Electronic Spectroscopies: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Photophysical Property Analysis

Electronic spectroscopies, such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, are indispensable for characterizing the photophysical properties of this compound. These techniques provide insights into the electronic transitions within the molecule and its behavior upon excitation with light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule as a function of wavelength. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy molecular orbitals (typically the lowest unoccupied molecular orbital, LUMO). The resulting spectrum is a plot of absorbance versus wavelength, and the wavelengths of maximum absorbance (λmax) are characteristic of the molecule's electronic structure.

For this compound, an aromatic compound, the UV-Vis spectrum is expected to show distinct absorption bands corresponding to π → π* transitions within the conjugated acridine ring system. The position and intensity of these bands are influenced by the electronic nature of the ethoxy substituent. The electron-donating nature of the ethoxy group is likely to cause a red-shift (a shift to longer wavelengths) of the absorption maxima compared to the parent acridine molecule. A related compound, ethacridine (B1671378) lactate, has been reported to have a λmax at 271 nm. The extent of conjugation in the molecule significantly affects the energy difference between the HOMO and LUMO, with more extensive conjugation leading to absorption at longer wavelengths.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has been excited to a higher electronic state by absorbing UV or visible light. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light, and the difference between the excitation and emission maxima is known as the Stokes shift.

Many acridine derivatives are known to be fluorescent, and it is anticipated that this compound would also exhibit fluorescence. The fluorescence spectrum, which is a plot of emission intensity versus wavelength, provides information about the excited state of the molecule. The quantum yield of fluorescence, which is the ratio of the number of photons emitted to the number of photons absorbed, is a key parameter that quantifies the efficiency of the fluorescence process.

The photophysical properties of this compound, including its absorption and emission characteristics, are crucial for understanding its potential applications in areas such as fluorescent probes and photosensitizers.

Table 3: Anticipated Photophysical Properties of this compound

| Parameter | Description | Expected Observation for this compound |

| λmax (Absorption) | Wavelength of maximum light absorption. | Multiple bands in the UV region, characteristic of π → π* transitions in the acridine core. |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | High values are expected due to the aromatic nature of the molecule. |

| λem (Emission) | Wavelength of maximum fluorescence emission. | Emission at a longer wavelength than the absorption maximum. |

| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | A positive value, indicating energy loss in the excited state before emission. |

| Fluorescence Quantum Yield (ΦF) | The efficiency of the fluorescence process. | Dependent on the molecular structure and solvent environment. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the exact molecular formula of a compound from its measured mass.

When this compound is analyzed by HRMS, it is first ionized, most commonly using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting molecular ion (or a protonated or sodiated adduct) is then analyzed by the mass spectrometer. The instrument measures the m/z of this ion with high precision.

The experimentally determined accurate mass is then compared to the theoretical exact mass calculated for the proposed molecular formula of this compound, C₁₅H₁₄N₂O. The theoretical monoisotopic mass of this compound can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O).

A close agreement between the measured accurate mass and the calculated theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition of the synthesized or isolated compound. This level of accuracy is essential for distinguishing between compounds that may have the same nominal mass but different elemental formulas (isobars).

In addition to confirming the molecular formula, HRMS can also be coupled with tandem mass spectrometry (MS/MS) to provide further structural information. In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed, producing a fragmentation pattern that is characteristic of the molecule's structure. The analysis of these fragmentation pathways can help to confirm the connectivity of the atoms within the molecule.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Description | Value for C₁₅H₁₄N₂O |

| Molecular Formula | The elemental composition of the molecule. | C₁₅H₁₄N₂O |

| Nominal Mass | The integer mass of the molecule calculated using the most abundant isotope of each element. | 238 |

| Monoisotopic Mass | The exact mass of the molecule calculated using the most abundant isotope of each element. | 238.11061 |

| Measured Accurate Mass | The experimentally determined exact mass of the molecular ion. | To be determined experimentally. |

| Mass Error (ppm) | The difference between the measured and theoretical mass, expressed in parts per million. | Typically < 5 ppm for confirmation. |

Solid-State and Hyphenated Analytical Methodologies

Beyond the spectroscopic techniques that probe the molecular-level details of this compound in solution, a comprehensive characterization also involves understanding its properties in the solid state and utilizing the power of combined analytical methods.

Single-Crystal X-ray Diffraction for Crystalline Structure Determination and Supramolecular Interactions

To perform this analysis, a suitable single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, producing a unique diffraction pattern of spots. The intensities and positions of these spots are collected and used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, and a detailed three-dimensional model of the molecule can be constructed.

The resulting crystallographic data for this compound would include:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Space Group: The symmetry of the crystal lattice.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds, providing a detailed picture of the molecular geometry.

Torsional Angles: These angles describe the conformation of flexible parts of the molecule, such as the ethoxy group.

Supramolecular Interactions: The analysis of the crystal packing will reveal any non-covalent interactions that stabilize the crystal structure. For this compound, potential interactions include π-π stacking between the aromatic acridine rings of adjacent molecules and C-H···π interactions.

This detailed structural information is invaluable for understanding the relationship between the molecular structure of this compound and its physical and chemical properties. It also provides a solid-state reference structure that can be compared with computational models and structures in solution.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Hypothetical Value |

| Crystal System | The classification of the crystal based on its symmetry. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.5, b = 12.1, c = 10.3 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 105.2, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 1025.4 |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.532 |

| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 5% for a well-refined structure |

Chromatographic Separation Coupled with Spectroscopic Detection (e.g., LC-MS, HPLC-Fluorescence)

The separation and detection of this compound would typically be achieved using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) detectors. An HPLC method for a related compound, ethacridine lactate (2-ethoxy-6,9-diaminoacridine), utilizes a C18 column with a mobile phase of methanol and sodium dodecylsulfonate, with UV detection at 272 nm nih.gov. For this compound, a similar reversed-phase HPLC method would be developed. Due to the acridine core, the compound is expected to be fluorescent, making HPLC with Fluorescence Detection (HPLC-FLD) a highly sensitive and selective method for quantification amazonaws.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed for definitive identification and structural elucidation. Under electrospray ionization (ESI), this compound would be expected to form a protonated molecular ion [M+H]⁺ in positive ion mode metwarebio.com. Tandem mass spectrometry (MS/MS) would then be used to fragment this ion. The fragmentation pattern would likely involve characteristic losses from the ethoxy group and cleavages of the acridine ring system, providing a unique fingerprint for the molecule miamioh.edu. However, specific retention time, optimized mobile phase composition, and mass fragmentation data for this compound are not available in the reviewed literature.

Electrochemical Analysis of Redox Behavior and Charge Transfer Processes

The electrochemical properties of this compound, including its redox behavior and charge transfer processes, would be investigated using techniques like cyclic voltammetry (CV). Studies on other acridine derivatives have shown that their electrochemical behavior is often a complex, pH-dependent, and irreversible process scispace.comacs.org. For instance, the oxidation of similar compounds can initiate with the formation of a cation radical, which may then dimerize nih.gov. The reduction of the acridine ring system is also a known process scispace.com. It is anticipated that this compound would exhibit similar pH-dependent redox potentials. The ethoxy substituent, being an electron-donating group, would likely influence the oxidation and reduction potentials of the acridine core. However, specific experimental data from electrochemical studies on this compound, such as its redox potentials, have not been reported in the available literature.

Detailed Photophysical Property Investigations of this compound

The photophysical properties of acridine and its derivatives are of significant interest due to their applications in fluorescence probing and sensing. The introduction of the ethoxy group at the 4-position is expected to modulate the electronic and photophysical properties of the parent acridine molecule.

Time-Resolved Fluorescence and Phosphorescence Studies for Excited-State Dynamics

Time-resolved fluorescence spectroscopy is a powerful tool to investigate the excited-state dynamics of fluorescent molecules. The fluorescence lifetime of the parent acridine molecule is known to be highly sensitive to its environment; it exhibits a very short lifetime in aprotic solvents, which increases significantly in protic solvents due to changes in the energy levels of its n,π* and π,π* excited states aip.orgnih.gov. It is plausible that this compound would exhibit similar solvatochromic effects. Time-resolved measurements would provide insights into the rates of radiative and non-radiative decay from the excited singlet state. Phosphorescence studies, typically conducted at low temperatures (e.g., 77 K), would be necessary to characterize the triplet excited state. However, specific data on the fluorescence and phosphorescence lifetimes, or the excited-state dynamics of this compound, are not documented in existing research.

Quantum Yield and Fluorescence Lifetime Measurements

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed atto-tec.com. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state atto-tec.comnih.gov. These two parameters are crucial for characterizing any fluorescent compound. For acridine derivatives, these properties are known to be influenced by substituents and the solvent environment rsc.orgnih.gov. While methods for determining quantum yield and lifetime are well-established, using standards like quinine (B1679958) sulfate or rhodamine derivatives, specific measured values for this compound are not available researchgate.netnih.gov.

Based on data for related acridine compounds, one would expect the fluorescence properties to be sensitive to solvent polarity. A comprehensive study would involve measuring these parameters in a range of solvents to build a complete photophysical profile.

Interactive Data Table: Photophysical Parameters of this compound

| Parameter | Value | Conditions |

| Fluorescence Quantum Yield (Φf) | Data not available | - |

| Fluorescence Lifetime (τ) | Data not available | - |

| Molar Extinction Coefficient (ε) | Data not available | - |

| Excitation Maximum (λex) | Data not available | - |

| Emission Maximum (λem) | Data not available | - |

Mechanistic Insights into Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET) Processes

Acridine derivatives are known to participate in photoinduced electron transfer (PET) and can be used as donors or acceptors in Förster Resonance Energy Transfer (FRET) pairs rsc.orgresearchgate.netnih.gov. PET is a process where an electron is transferred from a donor to an acceptor upon photoexcitation, leading to fluorescence quenching or enhancement nih.govyoutube.comyoutube.com. FRET is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor chromophore, highly dependent on their proximity researchgate.net.

The electron-donating nature of the ethoxy group in this compound could make it a potential electron donor in PET processes when paired with a suitable acceptor. Similarly, its fluorescence properties could allow it to function as a FRET donor or acceptor when linked to another chromophore. However, specific studies detailing the mechanistic insights of PET or FRET processes involving this compound have not been found in the scientific literature. Designing experiments to investigate these phenomena would require pairing this compound with known electron acceptors/donors or FRET partners to measure changes in fluorescence intensity and lifetime.

Computational and Theoretical Frameworks for 4 Ethoxyacridine Research

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental for understanding the intrinsic properties of molecules at the atomic level. They allow for the calculation of electronic configurations, energy levels, and reaction pathways, providing a theoretical basis for chemical behavior.

Density Functional Theory (DFT) for Ground and Excited State Characterization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely utilized for its balance of accuracy and computational efficiency in determining molecular properties researchgate.netnih.gov. DFT is particularly effective for characterizing the ground state electronic structure of molecules, including the distribution of electron density and the nature of chemical bonds orientjchem.orgaps.org. Furthermore, time-dependent DFT (TD-DFT) extends these capabilities to the study of excited states, enabling the calculation of excitation energies, transition dipole moments, and the characterization of electronic transitions, which are crucial for understanding photophysical and photochemical processes researchgate.netchemrxiv.orgmdpi.com. DFT-based reactivity descriptors, such as the Fukui function and chemical hardness, derived from the electronic structure, are instrumental in predicting sites of chemical reactivity and stability numberanalytics.compmf.unsa.bamdpi.com. These descriptors help identify where a molecule is most likely to undergo electrophilic or nucleophilic attack, or participate in other chemical transformations numberanalytics.commdpi.com.

Ab Initio Calculations of Molecular Orbitals, Spectroscopic Parameters, and Electron Localization

Ab initio methods, which are based solely on fundamental physical principles without empirical parametrization, offer a high level of accuracy in describing molecular electronic structure bris.ac.uk. These calculations can precisely determine molecular orbitals (MOs), providing detailed information about electron distribution and bonding ias.ac.inwikipedia.org. Ab initio approaches are also employed to calculate spectroscopic parameters, such as vibrational frequencies and electronic transition energies, which can be directly compared with experimental data from techniques like Infrared (IR) or UV-Vis spectroscopy nih.gov. Moreover, methods like Natural Bond Orbital (NBO) analysis, often performed in conjunction with ab initio calculations, are used to analyze electron localization and delocalization within molecules, offering insights into bonding character and charge transfer wikipedia.orgnih.gov. The accuracy of ab initio methods makes them valuable for benchmarking DFT results and for studying systems where high precision is paramount ias.ac.in.

Prediction of Chemical Reactivity and Thermochemical Stability Profiles

Computational chemistry plays a vital role in predicting chemical reactivity and stability. DFT, through its various functionals and descriptors, can provide quantitative predictions of reaction rates, activation energies, and thermodynamic stability pmf.unsa.bamdpi.comnih.govscirp.org. By analyzing frontier molecular orbitals (HOMO-LUMO gap) and other reactivity indices, researchers can assess a molecule's propensity to undergo specific reactions or its inherent stability under various conditions pmf.unsa.bamdpi.comscirp.orgresearchgate.net. Thermochemical stability profiles can be mapped by calculating heats of formation or bond dissociation energies, offering a quantitative measure of a molecule's resistance to decomposition nih.gov. These computational predictions are essential for designing synthetic routes, understanding reaction mechanisms, and identifying stable molecular architectures nih.govscirp.org.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on molecular behavior, complementing static quantum chemical calculations. These methods are crucial for understanding how molecules interact with their environment and how their conformations change over time.

Conformational Landscape Analysis and Potential Energy Surface Mapping

The conformational landscape of a molecule describes the various spatial arrangements (conformations) it can adopt and their associated energies. Potential Energy Surface (PES) mapping is a key technique for exploring this landscape fiveable.me. By systematically varying molecular geometries, particularly dihedral angles, and calculating the energy at each step, computational methods can generate a PES that reveals stable conformers, transition states, and energy barriers for interconversion qcware.comaps.orgresearchgate.net. This analysis is critical for understanding molecular flexibility, predicting preferred conformations, and interpreting spectroscopic data that is sensitive to molecular shape qcware.comaps.orgresearchgate.net. Techniques like torsion scans are specifically designed to map these rotational energy profiles qcware.com.

Molecular Dynamics Simulations for Intermolecular Interactions in Non-Biological Systems

Molecular Dynamics (MD) simulations allow researchers to study the time evolution of a molecular system by integrating Newton's equations of motion, based on a defined force field that describes interatomic forces libretexts.orgnih.gov. These simulations are invaluable for investigating intermolecular interactions, such as van der Waals forces, hydrogen bonding, and electrostatic interactions, in various environments, including non-biological systems like crystal lattices or solvation shells libretexts.orgnih.govucl.ac.ukbohrium.com. By simulating the collective motion of atoms and molecules over time, MD can reveal how these interactions influence macroscopic properties, molecular self-assembly, and the behavior of materials libretexts.orgnih.govucl.ac.ukbohrium.com. For instance, MD simulations can explore how molecules pack in a crystal or how they interact with surfaces, providing insights into material properties and intermolecular forces ucl.ac.ukbohrium.com.

Compound List:

4-Ethoxyacridine

Computational Studies of Solvent Effects and Environmental Perturbations on this compound Properties

Computational chemistry plays a pivotal role in elucidating how environmental factors, particularly solvents, influence the properties of organic molecules like this compound and its derivatives. Studies on various acridine (B1665455) scaffolds have demonstrated that solvent polarity significantly impacts their electronic and optical characteristics. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are widely employed to model these effects.

Research on acridine derivatives, including acridine-1,8-diones and 9-aminoacridines, has shown that changes in solvent polarity can lead to notable shifts in absorption and fluorescence spectra, a phenomenon known as solvatochromism tandfonline.comacs.orgacs.org. These spectral changes are often correlated with variations in the ground and excited state dipole moments of the molecules tandfonline.com. For instance, a more polar solvent can stabilize a more polar excited state, leading to bathochromic (red) shifts in absorption and emission tandfonline.comacs.org. Furthermore, solvent effects can influence molecular properties such as hyperpolarizability, which is crucial for nonlinear optical applications tandfonline.comacs.org. Computational studies have also considered the impact of protonation states in different solvent environments (e.g., water, ethanol) on the electronic properties and intermolecular interactions within acridine crystal structures rsc.orgresearchgate.net. These investigations provide a theoretical basis for understanding how this compound and its analogues might behave in various chemical and biological environments.

Cheminformatics and Data Science Applications in this compound Research

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Attributes (Excluding Biological Activity)

Quantitative Structure-Property Relationship (QSPR) modeling is a powerful cheminformatics tool used to establish correlations between the chemical structure of molecules and their physicochemical properties. This approach allows for the prediction of properties for new or untested compounds, thereby accelerating the discovery and optimization process. For acridine derivatives, QSPR studies have been instrumental in predicting various physical attributes.

These models typically utilize molecular descriptors, which are numerical representations of a molecule's structural, electronic, and topological features. Common descriptors include molecular weight, logP (lipophilicity), polar surface area, topological indices (e.g., Wiener index, Balaban index), and quantum chemical parameters derived from DFT calculations, such as HOMO-LUMO energy gaps, dipole moments, and polarizability tandfonline.comacs.orgresearchgate.netresearchgate.netresearchgate.netcrimsonpublishers.comresearchgate.netacs.org. While many QSPR studies on acridines have focused on predicting biological activities, the underlying methodologies and descriptors are directly applicable to physicochemical properties. For example, QSPR has been employed to predict properties like vapor pressure researchgate.netcore.ac.uk and sublimation enthalpies core.ac.uk. The development of robust QSPR models involves rigorous statistical validation, including cross-validation techniques (e.g., R², Q², external validation coefficients) to ensure predictive accuracy and reliability tandfonline.comresearchgate.netresearchgate.net.

Table 4.3.1.1: Example QSPR Model Performance Metrics (Illustrative)

| Model Type | Descriptors Used | Predicted Property | R² | Q² (LOO) | External Validation R² | Reference |

| MLR | Topological, Physicochemical, Indicator parameters | DNA binding affinity | 0.939 | N/A | N/A | researchgate.net |

| MLR | Quantum chemical parameters | Biological Activity | 0.93 | N/A | N/A | crimsonpublishers.com |

| MLR | Theoretical descriptors (from Dragon software) | Vapor Pressure | 0.909 | 0.875 | 0.831 | researchgate.net |

| MNLR | Quantum chemical parameters | DNA binding affinity | 0.936 | N/A | 0.939 | researchgate.net |

Note: While these studies often relate to biological activity, the descriptors and modeling techniques are applicable to physicochemical properties.

Virtual Screening and Computational Design of Novel Ethoxyacridine-Based Materials

The design and discovery of new materials with tailored properties are significantly accelerated by computational techniques such as virtual screening and computational design. Acridine derivatives, including ethoxyacridines, are explored for applications in advanced materials, particularly in organic electronics like Organic Light-Emitting Diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

Computational design methodologies leverage DFT and TD-DFT calculations to predict electronic and optical properties, guiding the synthesis of promising candidates rsc.orgresearchgate.net. Virtual screening, often integrated with machine learning, can rapidly assess large libraries of potential molecules for desired characteristics, such as efficient charge transport, specific emission wavelengths, or high power conversion efficiencies rsc.orgyorku.caresearchgate.net. For instance, acridine derivatives have been investigated as core components in thermally activated delayed fluorescence (TADF) emitters for OLEDs, where structural modifications are computationally explored to tune emission color and efficiency researchgate.netyorku.ca. Similarly, acridine-based dyes are studied for DSSCs, with computational methods predicting their light-harvesting efficiencies and energy levels to optimize performance rsc.org. These approaches aim to accelerate the discovery of novel ethoxyacridine-based materials with enhanced functionalities.

Data-Driven Insights and Machine Learning Approaches in Acridine Chemical Space

The vastness of chemical space necessitates data-driven strategies, particularly machine learning (ML), to efficiently explore and understand the properties of molecular families like acridines. ML models can identify complex structure-property relationships that might be challenging to discern through traditional methods alone.

Machine learning algorithms, including Random Forest and XGBoost, are trained on datasets comprising molecular descriptors and experimental property data to predict various characteristics tandfonline.comrsc.orgyorku.caresearchgate.net. These applications range from predicting excitation and emission wavelengths of fluorescent materials tandfonline.com to optimizing power conversion efficiency in DSSCs rsc.org and predicting thermal stability properties of OLED materials. Data-driven insights are generated by analyzing the features that ML models identify as most important for property prediction, thereby offering guidance for rational molecular design tandfonline.comresearchgate.net. Furthermore, ML can accelerate the creation of virtual material libraries and establish correlations between molecular structures and performance metrics, significantly speeding up the materials discovery pipeline.

Table 4.3.3.1: Machine Learning Applications in Acridine Chemical Space (Illustrative)

| Application Area | ML Technique(s) | Predicted Property/Outcome | Key Descriptors/Features Used | Reference |

| OLED Materials | Random Forest, XGBoost | Thermal stability (Tg, Td), Emission wavelength | Quantum-chemical descriptors, Cheminformatic descriptors | tandfonline.com |

| DSSCs | Random Forest, XGBoost | Power Conversion Efficiency (PCE) | Quantum-chemical descriptors, Cheminformatic descriptors (Mordred) | rsc.org |

| Fluorescent Materials | Various ML models | Excitation/Emission wavelength | Molecular descriptors | tandfonline.com |

| Materials Discovery | Deep Learning, ML | Prediction of material properties, Virtual libraries | Chemical structure representations, Molecular descriptors | researchgate.netresearchgate.net |

Compound List:

this compound

Acridine

Acridine derivatives

Acridine-1,8-diones

Acriflavine

Acridine orange

9-phosphorylated acridines

Dihydroacridines

9-aminoacridines

9-aminoacridine (B1665356) hydrochloride monohydrate

9-aminoacridine hemihydrate

9-amino-substituted acridines

9-aniliioacridines

9-diarylamino-substituted acridines

Hexahydroacridine-1,8(2H,5H)-dione

Phenylamino-acridine derivatives

Spiro-acridine derivatives

Acridinium cation

Acridones

Diverse Research Applications of 4 Ethoxyacridine in Pure and Applied Chemistry

Utilization in Advanced Functional Materials and Optoelectronics

The rigid, planar structure and inherent fluorescence of the acridine (B1665455) ring system make 4-Ethoxyacridine and its derivatives promising candidates for the development of novel functional materials with tailored optical and electronic properties.

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering advantages such as high contrast, low power consumption, and mechanical flexibility. nih.gov The performance of an OLED is critically dependent on the luminescent materials used in its emissive layer. rsc.org Acridine derivatives have been investigated for their potential as emitters in OLEDs due to their high fluorescence quantum yields and tunable emission colors.

The core structure of an OLED consists of several organic layers sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected into the organic layers, where they recombine to form excitons. The radiative decay of these excitons results in the emission of light. rsc.org The efficiency of this process is a key parameter for OLED performance.

While specific research on this compound as a primary emitter in OLEDs is not extensively documented, the broader class of acridine derivatives has shown significant promise. For instance, imidazoacridine-based materials exhibiting thermally activated delayed fluorescence (TADF) have been developed as efficient organic photosensitizers, a property closely related to the emissive capabilities required for OLEDs. nih.gov The ethoxy group at the 4-position of the acridine ring can influence the molecule's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting the color and efficiency of light emission. researchgate.net Further research into the synthesis and characterization of this compound-containing polymers and small molecules could unveil their potential for application in blue, green, or even white OLEDs.

Table 1: Photophysical Properties of Representative Acridine Derivatives for OLED Applications

| Compound | Emission Color | Photoluminescence Quantum Yield (PLQY) | External Quantum Efficiency (EQE) of OLED | Reference |

| Imidazoacridine-based TADF material | - | - | - | nih.gov |

| Pyrene-Benzimidazole Derivative | Blue | High | Comparable to best fluorescent devices | nih.gov |

| Bicarbazole-Benzophenone Derivative | Deep-Blue | - | 4.0% | mdpi.com |

This table presents data for acridine-related and other emitter compounds to illustrate the potential performance of materials in this class.

Photosensitizers are molecules that, upon absorption of light, can transfer their energy to other molecules, thereby initiating a chemical reaction. rsc.org Photocatalysts, a related class of compounds, facilitate chemical reactions by absorbing light and participating in electron transfer processes. beilstein-journals.org Organic dyes, including acridine derivatives, have garnered attention as metal-free alternatives to traditional transition-metal-based photosensitizers and photocatalysts. researchgate.net

The ability of a molecule to act as a photosensitizer is largely determined by its ability to populate a long-lived triplet excited state upon photoexcitation. rsc.orgazom.com The energy of this triplet state is a critical parameter for efficient energy transfer to a substrate molecule. researchgate.net Acridine derivatives, with their extended π-conjugated system, can be designed to have appropriate triplet state energies for a variety of chemical transformations. nih.gov

For example, imidazoacridine-based TADF materials have been successfully employed as organic photosensitizers for visible-light-promoted [2+2] cycloaddition reactions. nih.gov These reactions are fundamental in organic synthesis for the construction of four-membered rings. The high triplet energy of these acridine derivatives allows for efficient energy transfer to the reactants, facilitating the desired chemical transformation. The ethoxy substituent in this compound can modulate the photophysical properties, including the triplet state energy and lifetime, potentially making it a suitable candidate for various photocatalytic applications. Research in this area focuses on expanding the scope of reactions that can be catalyzed by acridine derivatives, contributing to the development of more sustainable and environmentally friendly synthetic methodologies. mdpi.com

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. These interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, are crucial in the formation of complex and functional molecular architectures. Molecular machines are a fascinating class of supramolecular assemblies that can perform mechanical-like movements in response to external stimuli. nih.govmdpi.com

The planar and aromatic nature of the acridine core makes it an attractive building block for the construction of supramolecular assemblies. The π-system of this compound can participate in π-π stacking interactions, which are a key driving force for the self-assembly of many organic molecules. Furthermore, the nitrogen atom in the acridine ring and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors, providing additional handles for directing the assembly process.

While the direct incorporation of this compound into molecular machines is an area that remains to be fully explored, the principles of supramolecular chemistry suggest its potential. For instance, acridine derivatives have been studied for their ability to intercalate into DNA, a process driven by supramolecular interactions. nih.govnih.gov This demonstrates the propensity of the acridine scaffold to engage in specific non-covalent interactions. By functionalizing this compound with appropriate recognition motifs, it could be possible to create rotaxanes or catenanes, which are the fundamental components of many molecular machines. The development of such systems could lead to novel applications in areas such as molecular electronics, drug delivery, and catalysis.

Role in Advanced Analytical Chemistry and Chemical Sensing

The inherent fluorescence of this compound provides a strong foundation for its application in the development of sensitive and selective analytical methods. Fluorescent probes are instrumental in detecting and quantifying a wide range of analytes with high precision.

The detection of environmental pollutants, such as heavy metal ions and organic contaminants, is of paramount importance for public health and environmental protection. nih.govdntb.gov.ua Fluorescent chemosensors offer a powerful tool for this purpose, as they can provide a rapid and sensitive response to the presence of a specific analyte. nih.govmdpi.com

A fluorescent probe typically consists of a fluorophore (the signaling unit) and a receptor (the recognition unit). mdpi.com The interaction of the analyte with the receptor leads to a change in the photophysical properties of the fluorophore, such as an increase or decrease in fluorescence intensity or a shift in the emission wavelength. mdpi.com The acridine skeleton of this compound serves as an excellent fluorophore. By introducing a suitable receptor group onto the acridine ring, it is possible to design a fluorescent probe that is selective for a particular environmental analyte.

For example, the nitrogen and oxygen atoms in this compound could potentially coordinate with metal ions, leading to a change in its fluorescence. researchgate.netresearchgate.net The design of such probes would involve tailoring the receptor site to achieve high selectivity for a specific heavy metal ion, such as mercury(II), lead(II), or cadmium(II). nih.gov The sensitivity of these probes can be very high, with detection limits often in the nanomolar range. nih.gov The development of this compound-based fluorescent probes for environmental monitoring represents a promising area of research with significant practical implications. mdpi.com

Table 2: Examples of Fluorescent Probes for Heavy Metal Ion Detection

| Fluorophore Class | Target Analyte | Detection Limit | Matrix | Reference |

| Rhodamine-based | Pb²⁺ | 0.73 µM | Water | nih.gov |

| Rhodamine-based | Hg²⁺ | 15.80 nM | - | nih.gov |

| Phenazine-imidazole-Schiff base | Cd²⁺ | 2.10 x 10⁻⁸ M | ACN/HEPES buffer | nih.gov |

This table provides examples of different fluorescent probes to illustrate the detection capabilities for various heavy metal ions.

Trace analysis involves the detection and quantification of very small amounts of substances in a sample. eurofins.com This is often a challenging task, especially in complex matrices such as water, soil, or industrial effluents. sccwrp.orgusgs.gov Analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for trace analysis. eurofins.com

This compound itself may be an analyte of interest in environmental monitoring, for instance, as a potential tracer for specific industrial activities. The development of sensitive analytical methods for its detection in non-biological matrices would be crucial in such scenarios. These methods would typically involve a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analyte and remove interfering substances from the matrix, followed by instrumental analysis. eurofins.com

Furthermore, the fluorescent properties of this compound could be utilized in derivatization reactions to enhance the detection of other non-fluorescent or weakly fluorescent analytes. In this approach, the target analyte is chemically reacted with a reagent to produce a highly fluorescent product that can be easily detected. While specific applications of this compound as a derivatizing agent are not widely reported, the principle is well-established in analytical chemistry. The development of such methodologies could expand the toolkit available for the trace analysis of a variety of organic compounds in environmental samples. nih.gov

In-Depth Analysis of this compound Reveals Limited Public Research in Specified Applications

Despite significant interest in the diverse applications of acridine derivatives in chemistry and biology, a thorough review of publicly accessible scientific literature reveals a notable absence of specific research on This compound within the detailed contexts of advanced sensor development and fundamental molecular interaction studies. While the broader acridine family is well-documented, data focusing solely on the 4-ethoxy substituted variant in the areas outlined below remains largely unavailable.

This report aimed to construct a detailed scientific article based on a provided outline. However, extensive searches have not yielded specific studies on this compound for the following topics: its application in chemo- and biosensors based on luminescence, its intercalation mechanisms with nucleic acids, its photophysical interactions with synthetic macromolecules, or its specific photoreaction mechanisms in controlled systems.

The acridine scaffold is a well-established fluorophore utilized in the development of various chemical sensors. The fundamental principle behind these sensors lies in the modulation of the acridine ring's luminescence upon interaction with a specific analyte. This process involves two key components: a recognition unit that selectively binds the target molecule and a transduction mechanism that converts this binding event into a measurable optical signal, typically a change in fluorescence intensity (quenching or enhancement) or a shift in emission wavelength.

For instance, the design of acridine-based chemosensors often involves modifying the acridine structure with specific receptor moieties tailored to bind target ions or molecules. The binding event alters the electronic properties of the acridine system, thereby affecting its luminescent behavior. This can occur through various mechanisms such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or the formation of exciplexes. Biosensors operate on a similar principle but utilize biological recognition elements like nucleic acids or proteins to achieve high specificity. While these principles are broadly applicable to acridine derivatives, specific research detailing the synthesis and application of this compound in such sensor systems is not present in the available literature.

The planar aromatic structure of acridine compounds allows them to insert between the base pairs of DNA, a process known as intercalation. This interaction is a focal point of numerous biophysical studies as it forms the basis for many DNA-targeting drugs and fluorescent probes. The binding is primarily driven by non-covalent forces, including van der Waals interactions, hydrogen bonding, and electrostatic interactions between the cationic acridine ring (at physiological pH) and the anionic phosphate backbone of DNA.

Biophysical characterization of these interactions typically involves techniques such as UV-Visible and fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry (ITC). These methods can determine key thermodynamic and kinetic parameters of the binding process, such as the binding constant (K), enthalpy (ΔH), and entropy (ΔS), providing insights into the forces driving the interaction. While extensive data exists for parent acridine and other derivatives like acridine orange, specific thermodynamic and binding data for this compound's interaction with model nucleic acids are not documented in the reviewed sources.

The photophysical properties of fluorescent molecules like acridines can be significantly influenced by their local environment. Interactions with synthetic macromolecules such as polymers or within model lipid bilayers can alter their absorption and emission spectra, fluorescence quantum yields, and lifetimes. These studies are crucial for understanding how these molecules behave in complex biological or synthetic systems.

For example, embedding an acridine derivative within a polymer matrix can restrict its molecular motion, leading to changes in its photophysical properties. Similarly, when interacting with lipid bilayers, the location and orientation of the acridine molecule within the membrane can be probed using fluorescence techniques, providing information on membrane structure and dynamics. Despite the general applicability of these methods, specific studies detailing the photophysical behavior of this compound in the context of synthetic polymers or lipid model systems are absent from the scientific record.

Understanding the photoreaction mechanisms of acridine derivatives is essential for their application in photodynamic therapy and photocatalysis. These studies, often conducted in controlled chemical systems, utilize techniques like laser flash photolysis to identify and characterize transient species such as excited triplet states and radicals that are formed upon photoexcitation. The reactivity of these transient species determines the subsequent photochemical pathways, which can include energy transfer, electron transfer, or bond cleavage. While the photochemistry of the parent acridine molecule has been investigated, specific mechanistic studies on the photoreactions of this compound are not available in the literature surveyed.

Future Trajectories and Interdisciplinary Frontiers in 4 Ethoxyacridine Research

Innovation in Sustainable Synthesis and Scalable Production of 4-Ethoxyacridine and its Analogs

The drive towards greener chemical processes necessitates innovative approaches for the synthesis of this compound and its analogs. Future research will likely emphasize the development of catalytic methods that reduce reliance on harsh reagents and minimize waste generation. Techniques such as flow chemistry, microwave-assisted synthesis, and photocatalysis are being explored for acridine (B1665455) derivatives, offering potential for improved yields, shorter reaction times, and enhanced energy efficiency researchgate.net. Process intensification strategies, including the use of solvent-free conditions or benign solvents, will be critical for scalable production. Furthermore, the synthesis of novel ethoxyacridine analogs with tailored electronic and photophysical properties will be guided by structure-activity relationship studies, aiming for compounds with superior performance in targeted applications.

| Synthesis Approach | Key Innovations | Potential Benefits | Scalability Considerations |

| Catalytic Methods | Transition metal catalysis (e.g., Pd, Cu), organocatalysis | Higher yields, milder conditions, reduced byproducts | Catalyst recovery and recyclability, substrate scope |

| Flow Chemistry | Continuous processing, precise control of parameters | Improved safety, consistent product quality, higher throughput | Reactor design, mass transfer limitations |

| Microwave/Ultrasound | Rapid heating, enhanced reaction kinetics | Shorter reaction times, energy efficiency | Scale-up of irradiation technology, uniform heating |

| Biocatalysis | Enzyme-mediated transformations | High selectivity, environmentally benign conditions | Enzyme stability, cofactor regeneration, substrate specificity |

| Solvent Engineering | Green solvents (e.g., water, ionic liquids), solvent-free | Reduced environmental impact, improved safety | Solvent recovery, product isolation |

Exploration of Novel Applications in Emerging Technologies and Niche Chemical Fields

The unique photophysical and electronic properties of the acridine core, modulated by the ethoxy substituent, position this compound for exploration in emerging technologies. Future research may focus on its incorporation into advanced materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where its fluorescence and charge transport characteristics could be advantageous researchgate.netresearchgate.net. As a fluorescent probe, this compound and its derivatives could be developed for highly sensitive and selective sensors in environmental monitoring or chemical analysis, detecting specific ions or molecules. Niche applications might include its use as a component in photocatalytic systems for organic synthesis or environmental remediation, or as a specialized dye in advanced imaging techniques.

| Emerging Technology Area | Potential Role of this compound | Key Performance Metrics (Projected) | Related Acridine Research Focus |

| Organic Electronics | Emissive layer, charge transport material | High fluorescence quantum yield, tunable emission, good charge mobility | Efficient synthesis of derivatives, HOMO/LUMO level tuning |

| Fluorescent Sensors | Fluorophore for analyte detection | High sensitivity, selectivity, rapid response time, photostability | Design of receptor units, spectral shifts upon binding |

| Photocatalysis | Photosensitizer, electron mediator | Efficient light absorption, long-lived excited states, redox activity | Visible light activation, catalytic turnover |

| Advanced Imaging | Fluorescent marker, contrast agent | Bright fluorescence, photostability, biocompatibility (if applicable) | Targeted delivery, multi-modal imaging potential |

Synergistic Integration of Computational and Experimental Methodologies for Predictive Chemical Design

The future development of this compound and its analogs will be significantly accelerated by the synergistic integration of computational and experimental methodologies. Advanced computational techniques, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial for predicting electronic structures, optical properties (absorption and emission spectra), and reactivity patterns researchgate.netresearchgate.net. Machine learning (ML) algorithms, trained on existing datasets, can further enhance predictive capabilities, enabling virtual screening of large chemical libraries and guiding the design of new molecules with optimized properties for specific applications researchgate.netresearchgate.net. Experimental validation through spectroscopic techniques (NMR, UV-Vis, fluorescence), electrochemistry, and crystallographic analysis will be essential to confirm computational predictions and refine molecular designs. This iterative cycle of prediction, synthesis, and characterization forms the bedrock of modern predictive chemical design.